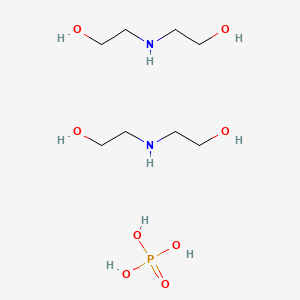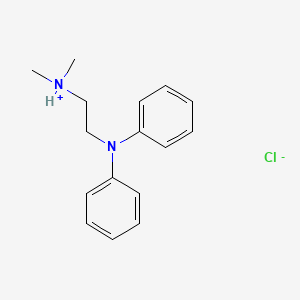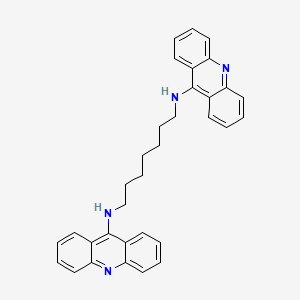
Acridine, 9,9'-heptamethylenediiminobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9,9’-heptamethylenediiminobis- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of acridine derivatives typically involves the formation of the acridine skeleton through various synthetic routes. One common method is the cyclization of N-phenylanthranilic acid derivatives . The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Acridine, 9,9’-heptamethylenediiminobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product . Major products formed from these reactions include various substituted acridine derivatives with different functional groups .
Scientific Research Applications
Acridine, 9,9’-heptamethylenediiminobis- has numerous scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules . In biology, it serves as a DNA intercalator, allowing researchers to study DNA interactions and enzyme activities . In medicine, acridine derivatives are investigated for their potential as anticancer agents due to their ability to inhibit topoisomerase and telomerase enzymes . Additionally, acridine compounds are used in the development of antimicrobial and antiviral drugs . In industry, they are employed as dyes and pigments, as well as in laser technologies .
Mechanism of Action
The mechanism of action of acridine, 9,9’-heptamethylenediiminobis- involves its interaction with DNA. The compound intercalates into double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation is driven by charge transfer and π-stacking interactions between the polyaromatic chromophore and the base pairs of the DNA helix . The disruption of DNA structure and enzyme activity ultimately leads to the compound’s biological effects .
Comparison with Similar Compounds
Acridine, 9,9’-heptamethylenediiminobis- can be compared to other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share similar structural features, including the planar aromatic rings and nitrogen functionalities . each compound has unique properties and applications. For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The uniqueness of acridine, 9,9’-heptamethylenediiminobis- lies in its specific molecular structure, which allows for distinct interactions with DNA and other biomolecules .
Properties
CAS No. |
61732-87-4 |
|---|---|
Molecular Formula |
C33H32N4 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N,N'-di(acridin-9-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C33H32N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4-11,14-21H,1-3,12-13,22-23H2,(H,34,36)(H,35,37) |
InChI Key |
XBGQVMBAFVJLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
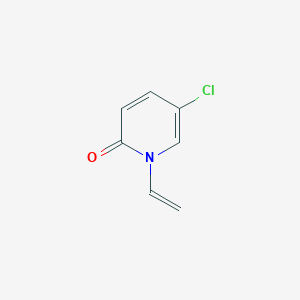
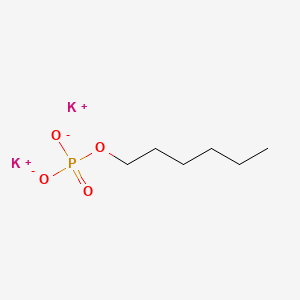
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
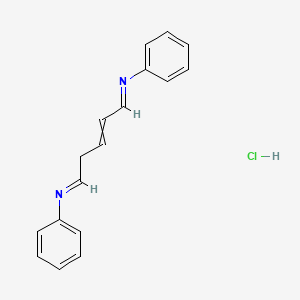

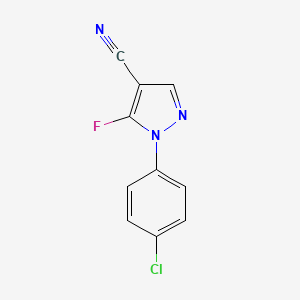
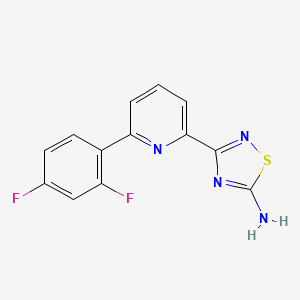
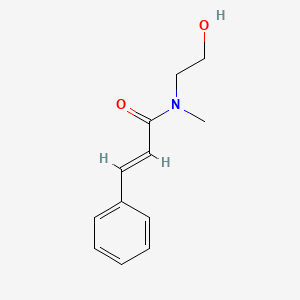
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
